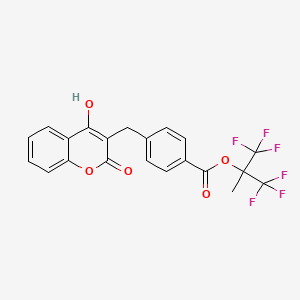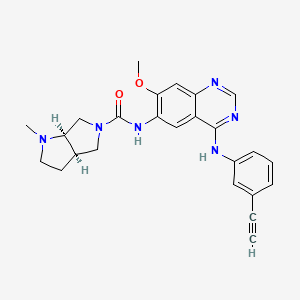
Theliatinib
Vue d'ensemble
Description
Applications De Recherche Scientifique
Xiliertinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying EGFR inhibition and developing new kinase inhibitors.
Biology: Xiliertinib is employed in cellular assays to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Mécanisme D'action
Xiliertinib exerts its effects by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents the phosphorylation and activation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets include wild-type EGFR and mutant forms such as EGFR T790M/L858R .
Orientations Futures
While specific future directions for Theliatinib are not mentioned in the search results, ongoing research in the field of kinase inhibitors, such as this compound, continues to make remarkable progress . This includes improving the potency and specificity of these inhibitors, addressing the challenge of drug resistance, and exploring new therapeutic applications .
Relevant papers on this compound include studies on its anti-tumor efficacy in esophageal cancer patient-derived xenograft models and its preclinical study in esophageal cancer .
Analyse Biochimique
Biochemical Properties
Theliatinib has shown potent inhibitory activity to the wild-type EGFR . It interacts with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and division .
Cellular Effects
This compound has shown anti-tumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR expression . It influences cell function by inhibiting EGFR, thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to EGFR and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good activity on EGFR gene-amplification and over-expression models
Dosage Effects in Animal Models
This compound has shown remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression . The efficacy of this compound was diminished in models with PI3KCA mutations or FGFR1 overexpression in addition to high EGFR expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known to interact with EGFR, which plays a crucial role in many cellular processes .
Méthodes De Préparation
The synthesis of xiliertinib involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 3-ethynylaniline with 7-methoxy-6-quinazolinamine under specific conditions to form the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Xiliertinib undergoes various chemical reactions, including:
Oxidation: Xiliertinib can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, altering its biological activity.
Substitution: Xiliertinib can undergo substitution reactions, particularly at the ethynyl and methoxy groups, to form various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Xiliertinib is unique due to its high selectivity and potency against EGFR compared to other kinase inhibitors. Similar compounds include:
Gefitinib: Another EGFR inhibitor with a different chemical structure and slightly different selectivity profile.
Erlotinib: Similar to gefitinib but with distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Xiliertinib stands out due to its higher selectivity for EGFR and its ability to inhibit resistant EGFR mutants .
Propriétés
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-VGSWGCGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353644-70-8 | |
| Record name | Theliatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XILIERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]
A: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. This compound's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].
Q2: Were there any limitations to this compound's efficacy in the preclinical studies? [, ]
A: While promising, the preclinical studies highlighted that this compound's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to this compound [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for this compound treatment.
Q3: Did the research explore combining this compound with other therapies? []
A: Yes, preclinical studies investigated the efficacy of combining this compound with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining this compound with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining this compound with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.
Q4: What is the current status of this compound's clinical development? []
A: At the time of the research publication, this compound was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




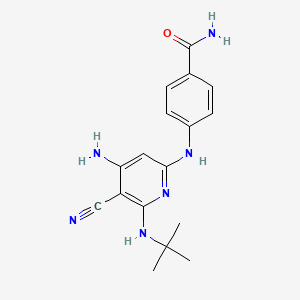
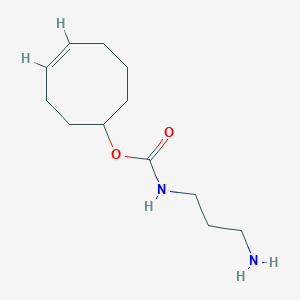
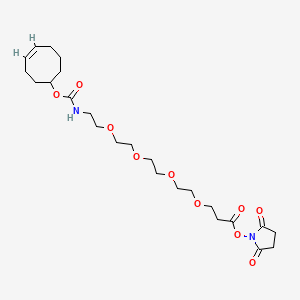

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
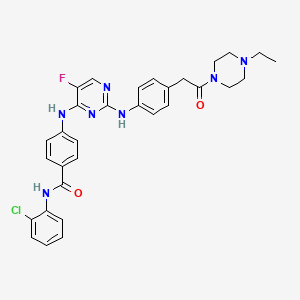
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

